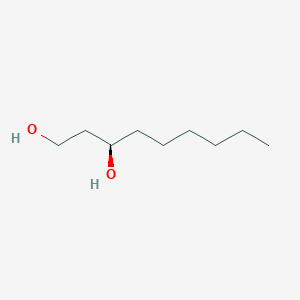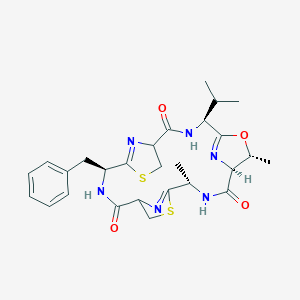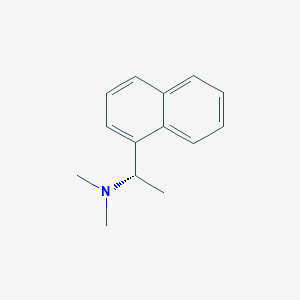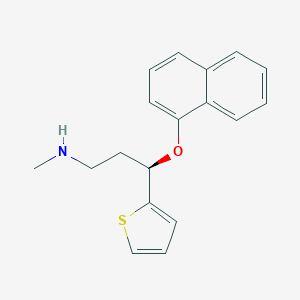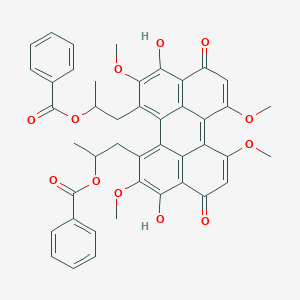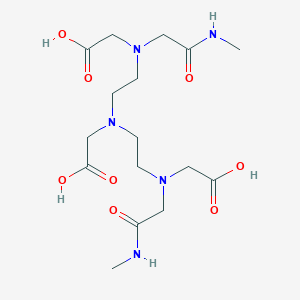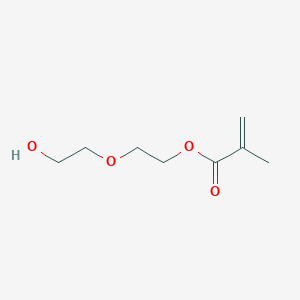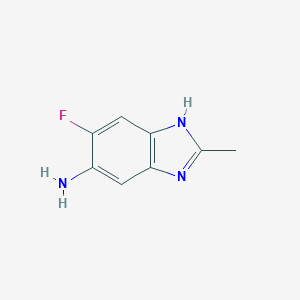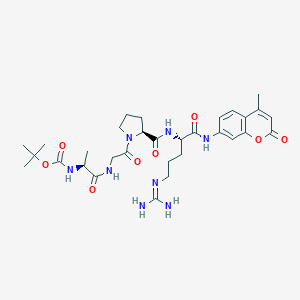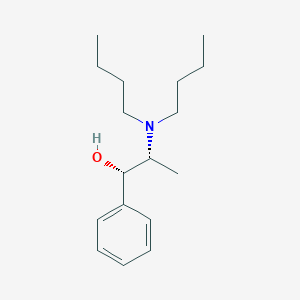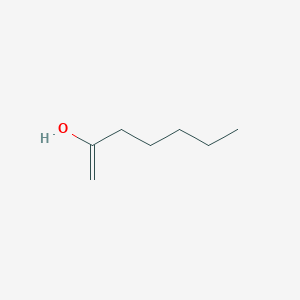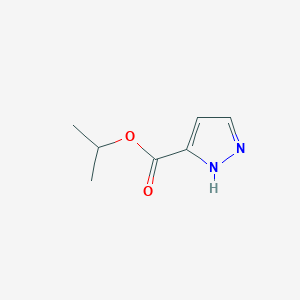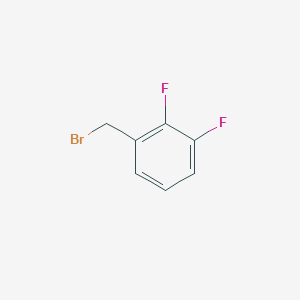![molecular formula C7H11Cl6O3P B040131 [5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid CAS No. 120287-10-7](/img/structure/B40131.png)
[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid, commonly known as TDCPP, is an organophosphate flame retardant that has been widely used in various consumer products, including furniture, textiles, and electronics. TDCPP has been found to have adverse effects on human health and the environment, leading to the need for further research on its synthesis, mechanism of action, and potential alternatives.
Mechanism Of Action
TDCPP acts as a flame retardant by inhibiting the combustion process through the release of free radicals. It achieves this by breaking down into its constituent parts, including phosphorus, chlorine, and carbon, which react with the flame to form a protective layer. TDCPP has also been found to disrupt the endocrine system by binding to estrogen receptors and altering hormone levels.
Biochemical And Physiological Effects
TDCPP has been found to have a range of biochemical and physiological effects, including oxidative stress, DNA damage, and inflammation. Studies have shown that TDCPP can disrupt the normal functioning of cells and tissues, leading to adverse health outcomes.
Advantages And Limitations For Lab Experiments
TDCPP has been widely used as a flame retardant in laboratory experiments due to its effectiveness and availability. However, its potential health and environmental risks have led to calls for alternative flame retardants that are safer and more sustainable.
Future Directions
There are several future directions for research on TDCPP and alternative flame retardants. These include:
1. Developing alternative flame retardants that are safer and more sustainable, such as phosphorus-based compounds or nanocellulose.
2. Investigating the long-term effects of TDCPP exposure on human health and the environment, including the potential for bioaccumulation and toxicity.
3. Developing methods for detecting and monitoring TDCPP in consumer products and the environment.
4. Conducting further studies on the mechanism of action of TDCPP and its impact on the endocrine system.
5. Developing strategies for reducing the use of flame retardants in consumer products, such as improved product design or regulatory measures.
In conclusion, TDCPP is a widely used flame retardant that has been found to have adverse effects on human health and the environment. Further research is needed to develop safer and more sustainable alternatives, as well as to better understand the mechanism of action and long-term effects of TDCPP exposure.
Synthesis Methods
TDCPP is synthesized by reacting tris(2-chloroethyl) phosphate with pentane-2,4-dione in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to form TDCPP. The synthesis method has been optimized to improve the yield and purity of TDCPP.
Scientific Research Applications
TDCPP has been extensively studied for its flame retardant properties and its impact on human health and the environment. Studies have shown that TDCPP can leach out of products and accumulate in the environment, leading to potential exposure through ingestion, inhalation, and dermal contact. TDCPP has been found to have adverse effects on reproductive and developmental health, as well as neurotoxicity and carcinogenicity.
properties
CAS RN |
120287-10-7 |
|---|---|
Product Name |
[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid |
Molecular Formula |
C7H11Cl6O3P |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
[5,5,5-trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid |
InChI |
InChI=1S/C7H11Cl6O5P/c8-6(9,10)2-5(15,3-7(11,12)13)4(1-14)19(16,17)18/h4,14-15H,1-3H2,(H2,16,17,18) |
InChI Key |
PLINXMSRXANIHZ-UHFFFAOYSA-N |
SMILES |
C(C(C(CC(Cl)(Cl)Cl)(CC(Cl)(Cl)Cl)O)P(=O)(O)O)O |
Canonical SMILES |
C(C(C(CC(Cl)(Cl)Cl)(CC(Cl)(Cl)Cl)O)P(=O)(O)O)O |
synonyms |
1-bis(trichloroethyl)phosphoryl-1,3-propanediol 1-BTCPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



